1-(2,3-Dichlorophenyl)-4-fluoronaphthalene

Description

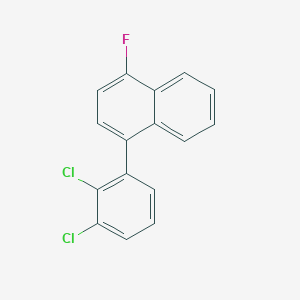

1-(2,3-Dichlorophenyl)-4-fluoronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a naphthalene ring system

Properties

Molecular Formula |

C16H9Cl2F |

|---|---|

Molecular Weight |

291.1 g/mol |

IUPAC Name |

1-(2,3-dichlorophenyl)-4-fluoronaphthalene |

InChI |

InChI=1S/C16H9Cl2F/c17-14-7-3-6-13(16(14)18)11-8-9-15(19)12-5-2-1-4-10(11)12/h1-9H |

InChI Key |

WLKTWQGTEZSCJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)C3=C(C(=CC=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,3-Dichlorophenyl)-4-fluoronaphthalene typically involves the following steps:

Starting Materials: The synthesis begins with 2,3-dichlorobenzene and 4-fluoronaphthalene as the primary starting materials.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any unwanted side reactions. A common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride is used in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production: For large-scale production, the process is optimized to ensure high yield and purity. This involves careful control of reaction temperature, pressure, and the use of high-purity reagents. The reaction mixture is typically refluxed for several hours, followed by purification through recrystallization or chromatography.

Chemical Reactions Analysis

1-(2,3-Dichlorophenyl)-4-fluoronaphthalene undergoes various chemical reactions, including:

Substitution Reactions: Due to the presence of chlorine and fluorine atoms, the compound can undergo nucleophilic aromatic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Oxidation and Reduction: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or reduced using reducing agents like lithium aluminum hydride (LiAlH4).

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where palladium catalysts are used to form carbon-carbon bonds with other aromatic compounds.

Scientific Research Applications

Structural Features

The compound features a naphthalene ring with:

- A dichlorophenyl substituent at the 1-position.

- A fluorine atom at the 4-position.

This substitution pattern enhances its chemical reactivity and biological activity, making it suitable for various applications.

Medicinal Chemistry

Research indicates that 1-(2,3-Dichlorophenyl)-4-fluoronaphthalene may exhibit anticancer properties . Preliminary studies suggest that it interacts with specific cellular targets, potentially modulating enzyme activity or interfering with critical signaling pathways for cell proliferation and survival. This has led to its exploration as a potential ligand in biochemical assays.

Case Study: Anticancer Activity

A study focused on the compound's interaction with cancer cell lines demonstrated promising results in inhibiting cell growth. The compound was shown to induce apoptosis in certain cancer cells through mechanisms involving mitochondrial dysfunction .

Chemical Synthesis

The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex organic molecules through various chemical reactions such as:

- Nucleophilic substitution

- Oxidation

- Reduction

These reactions are facilitated by specific catalysts and solvents to achieve high yields and purity.

Material Science

In materials science, this compound is being investigated for its potential use in developing advanced materials. Its unique electronic properties may enable applications in organic electronics and photonics.

Biological Interactions

The compound has been studied for its binding affinity to various biological targets, particularly enzymes involved in metabolic pathways. Understanding these interactions is crucial for elucidating its therapeutic effects and possible side effects.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-4-fluoronaphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity. Researchers study its effects on various pathways to understand its potential therapeutic applications and toxicity.

Comparison with Similar Compounds

1-(2,3-Dichlorophenyl)-4-fluoronaphthalene can be compared with other similar compounds such as:

2,3-Dichlorophenylpiperazine: This compound is used as an intermediate in the synthesis of pharmaceuticals like aripiprazole.

4-Fluoronaphthalene: While this compound shares the naphthalene ring and fluorine atom, it lacks the dichlorophenyl group, resulting in different chemical properties and reactivity.

1-(2,3-Dichlorophenyl)-2-nitroethane: This compound is another example of a dichlorophenyl derivative, used in the synthesis of various organic compounds. It differs in its functional groups and reactivity.

Biological Activity

1-(2,3-Dichlorophenyl)-4-fluoronaphthalene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). Its molecular structure features a naphthalene core with a dichlorophenyl group and a fluorine atom, imparting unique chemical properties that are of significant interest in medicinal chemistry and materials science. This article presents a detailed examination of its biological activity, including potential anticancer properties, interaction with biological targets, and relevant research findings.

- Molecular Formula : C14H8Cl2F

- Molecular Weight : 292.16 g/mol

The presence of halogen substituents (chlorine and fluorine) enhances the compound's reactivity, making it a candidate for various biochemical applications.

Biological Activity Overview

Research indicates that this compound may exhibit anticancer properties through interactions with specific cellular targets. Preliminary studies suggest that its mechanism of action involves modulation of enzyme activities and interference with critical signaling pathways associated with cell proliferation and survival.

- Enzyme Modulation : The compound may interact with enzymes involved in metabolic pathways, influencing their activity.

- Signaling Pathway Interference : It could disrupt signaling pathways essential for cancer cell survival, thereby promoting apoptosis.

Anticancer Studies

Recent investigations have highlighted the compound's potential as a cytotoxic agent against various cancer cell lines. For instance:

- Cytotoxicity Assays : In vitro studies have shown significant cytotoxic effects against human cancer cell lines such as HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) .

- Cell Cycle Arrest and Apoptosis : The compound has been observed to induce cell cycle arrest and apoptosis, suggesting its utility in cancer therapy .

Interaction Studies

Interaction studies focus on the binding affinity of this compound to various biological targets. Techniques like molecular docking and binding assays are employed to quantitatively assess these interactions. The findings indicate that:

- Binding Affinity : The compound shows promising binding characteristics to enzymes or receptors involved in metabolic processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(2,6-Dichlorophenyl)-5-fluoronaphthalene | Different substitution pattern | Different biological activity profile |

| 1-(2,3-Dichlorophenyl)-5-fluoronaphthalene | Similar core but differing halogen positions | Varies in reactivity due to different substituents |

| 2,3-Dichlorophenylpiperazine | Contains a piperazine ring | Different pharmacological properties |

| 3-Chlorophenylpiperazine | Single chlorine substitution | Used in different biochemical contexts |

The distinct substitution pattern on the naphthalene ring contributes to the unique chemical reactivity and biological activity of this compound compared to its analogs.

Case Study 1: Anticancer Activity Assessment

A study conducted on various derivatives of this compound evaluated their effectiveness against several cancer cell lines. Results indicated that certain derivatives exhibited enhanced cytotoxicity through mechanisms involving mitochondrial-mediated apoptosis .

Case Study 2: Metabolic Pathway Interaction

Another investigation focused on the metabolic interactions of the compound using fungal models. The study revealed that specific enzymatic pathways were significantly influenced by the presence of the fluorine atom, which altered the metabolism of related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.